molecular formula C17H13ClN2O2S3 B12026168 4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid

4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid

Cat. No.: B12026168
M. Wt: 409.0 g/mol
InChI Key: MYDMTZZZJDSOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid is a complex organic compound with a molecular formula of C19H15ClN4O3S3 and a molecular weight of 479.001 g/mol . This compound is part of the thiadiazole family, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science.

Preparation Methods

The synthesis of 4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final product is obtained through nucleophilic substitution reactions involving various reagents and conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the benzyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted thiadiazole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function. This compound can also interact with cellular membranes, affecting their integrity and function . The exact pathways and molecular targets involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid include other thiadiazole derivatives such as:

Properties

Molecular Formula

C17H13ClN2O2S3

Molecular Weight

409.0 g/mol

IUPAC Name

4-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C17H13ClN2O2S3/c18-14-7-3-12(4-8-14)10-24-17-20-19-16(25-17)23-9-11-1-5-13(6-2-11)15(21)22/h1-8H,9-10H2,(H,21,22)

InChI Key

MYDMTZZZJDSOMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.